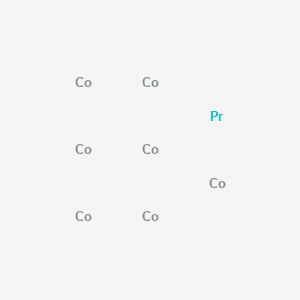
Cobalt;praseodymium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and praseodymium are two elements that, when combined, form a compound with unique properties and applications. Cobalt is a transition metal known for its magnetic properties and high melting point, while praseodymium is a rare-earth metal with significant magnetic and optical properties. The combination of these two elements results in a compound that is valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt and praseodymium compounds can be synthesized through various methods, including solid-state reactions and sol-gel auto-combustion routes. For instance, cobalt-doped praseodymium orthoferrite can be prepared by the sol-gel auto-combustion method, which involves mixing the metal nitrates with a fuel, followed by combustion to form the desired compound .
Industrial Production Methods: Industrial production of cobalt and praseodymium compounds often involves high-temperature solid-state reactions. The raw materials, typically metal oxides or carbonates, are mixed in stoichiometric ratios and heated to high temperatures to induce the reaction. The resulting product is then cooled and ground to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt and praseodymium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, praseodymium reacts with oxygen to form praseodymium oxide, while cobalt can form various oxides and halides under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt and praseodymium compounds include oxygen, halogens, and acids. For instance, praseodymium reacts with dilute acids to form praseodymium salts and hydrogen gas .
Major Products: The major products formed from the reactions of cobalt and praseodymium compounds include oxides, halides, and various salts. For example, praseodymium forms praseodymium(III) chloride when reacted with hydrochloric acid .
Wissenschaftliche Forschungsanwendungen
Cobalt and praseodymium compounds have a wide range of scientific research applications. They are used in the development of advanced materials for electronics, catalysis, and gas sensing. For instance, cobalt-doped praseodymium orthoferrite is a promising material for carbon dioxide gas sensing due to its high sensitivity and stability . Additionally, these compounds are used in the production of high-strength magnets and as catalysts in various chemical reactions .
Wirkmechanismus
The mechanism of action of cobalt and praseodymium compounds is often related to their magnetic and catalytic properties. In magnetic applications, the alignment of magnetic domains within the compound enhances its magnetic strength. In catalytic applications, the compounds facilitate chemical reactions by providing active sites for the reactants to interact. The specific molecular targets and pathways involved depend on the particular application and the nature of the compound .
Vergleich Mit ähnlichen Verbindungen
Cobalt and praseodymium compounds can be compared with other rare-earth and transition metal compounds. For example, praseodymium compounds are similar to those of neodymium and samarium, which also exhibit significant magnetic properties. praseodymium compounds often have unique optical properties that make them valuable in specific applications .
List of Similar Compounds:- Neodymium compounds
- Samarium compounds
- Lanthanum compounds
- Cerium compounds
Conclusion
Cobalt and praseodymium compounds are versatile materials with a wide range of applications in science and industry. Their unique properties, including magnetic and catalytic capabilities, make them valuable in various fields. Understanding their preparation methods, chemical reactions, and mechanisms of action can help in the development of new materials and technologies.
Eigenschaften
CAS-Nummer |
94469-96-2 |
|---|---|
Molekularformel |
Co7Pr |
Molekulargewicht |
553.4400 g/mol |
IUPAC-Name |
cobalt;praseodymium |
InChI |
InChI=1S/7Co.Pr |
InChI-Schlüssel |
WLMCHADMMVUFBL-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Pr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)

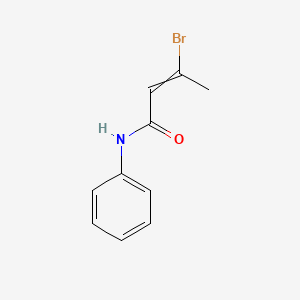
![N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine](/img/structure/B14365240.png)
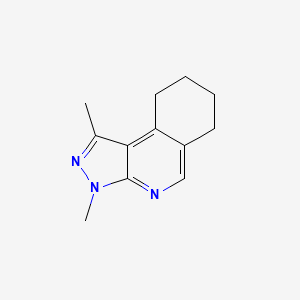
![Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]](/img/structure/B14365250.png)
![1,1'-Methylenebis[2-(decyloxy)benzene]](/img/structure/B14365258.png)
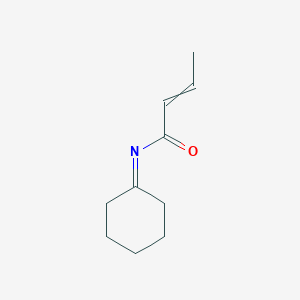
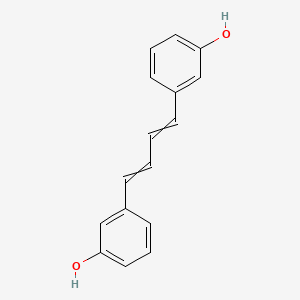
![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)


![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
